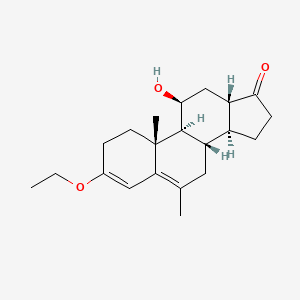
N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline
Overview
Description
“N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline” is a compound that contains an aniline group, a trifluoromethyl group, and a cyclohexylmethyl group. Anilines are primary amines that have the amino group attached to a phenyl group. They are important in the manufacture of dyes, drugs, and plastics. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3. The presence of these fluorine atoms makes the trifluoromethyl group highly electronegative, which can significantly influence the chemical behavior of the molecules . The cyclohexylmethyl group is a carbon-based group derived from cyclohexane.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the properties of the aniline, trifluoromethyl, and cyclohexylmethyl groups. The trifluoromethyl group is highly electronegative, which could influence the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aniline and trifluoromethyl groups. Anilines can undergo reactions such as acylation, alkylation, and diazotization . The trifluoromethyl group can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and lipophilic, which could influence properties such as solubility and reactivity .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Development of Novel Synthetic Pathways : Research highlights novel synthetic pathways involving N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline derivatives. For instance, the work by Gong & Kato (2004) showcases the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones from N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, which are closely related to the subject compound, demonstrating the reactivity and utility of these structures in complex chemical syntheses (Gong & Kato, 2004).
Photochemical Properties and Reactivity : Guizzardi et al. (2001) explored the photochemical behavior of 4-chloroaniline and its derivatives, revealing insights into the reactivity of similar compounds under light irradiation, potentially highlighting the photochemical pathways of N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline (Guizzardi et al., 2001).
Exploration of Reaction Mechanisms : Lenhart & Bach (2014) investigated visible-light-induced, iridium-catalyzed addition reactions, providing a framework for understanding how N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline might participate in similar photochemical processes (Lenhart & Bach, 2014).
Material Synthesis and Modification
Innovative Material Synthesis : Marull & Schlosser (2003, 2004) have contributed significantly to the field by elaborating on the synthesis and structural modification of 2-(trifluoromethyl)quinolinones, showcasing the potential of trifluoromethylated compounds in the development of novel materials (Marull & Schlosser, 2003); (Marull & Schlosser, 2004).
Development of Cyclohexane-Based Materials : Li et al. (2009) synthesized new polyamides containing cyclohexane and trifluoromethyl moieties, demonstrating the potential of N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline in the development of high-performance polymers with excellent solubility and mechanical properties (Li et al., 2009).
Advancements in Organic Chemistry : The works by Revathi et al. (2017) and Morar et al. (2018) delve into the vibrational analysis and the synthesis of novel dendrimers, respectively, showcasing the broad applicability of trifluoromethylated anilines in advanced organic synthesis and material science (Revathi et al., 2017); (Morar et al., 2018).
properties
IUPAC Name |
N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h6-9,11,18H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBKSPNEOLQLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651910 | |
| Record name | N-(Cyclohexylmethyl)-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-4-(trifluoromethyl)aniline | |
CAS RN |
887590-21-8 | |
| Record name | N-(Cyclohexylmethyl)-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



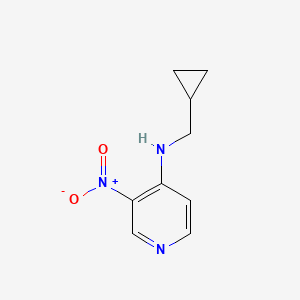
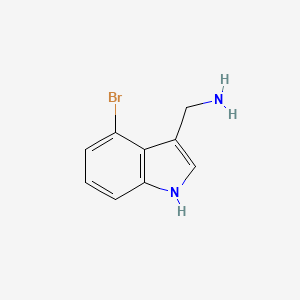
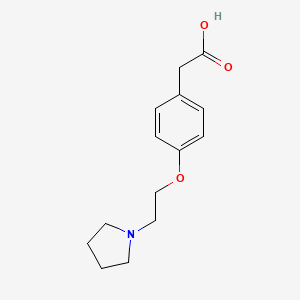
![N-[2-(2,5-dimethylphenoxy)ethyl]cyclopropanamine](/img/structure/B1497482.png)
![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]methanamine](/img/structure/B1497487.png)
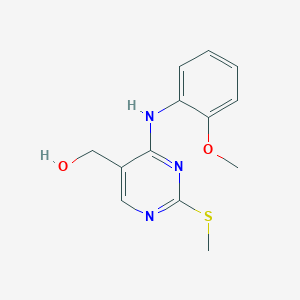
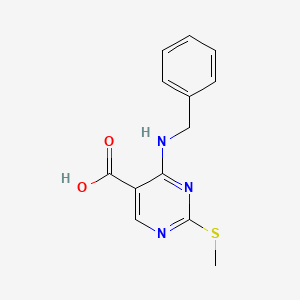
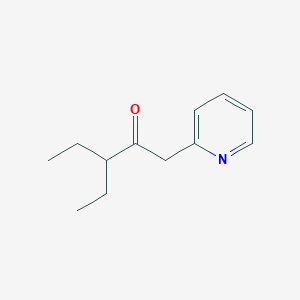
![2-[(2,4-Dimethylphenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B1497501.png)

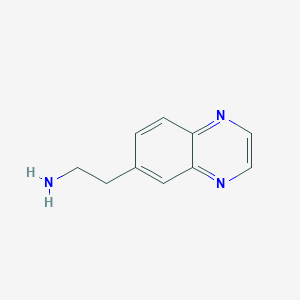

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzoic acid](/img/structure/B1497514.png)
